molecular formula C8H8F3NO2 B1412231 3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol CAS No. 1227574-64-2

3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1412231
CAS No.: 1227574-64-2
M. Wt: 207.15 g/mol
InChI Key: GWANITLQHBCEGT-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a methoxy group, a trifluoromethyl group, and a methanol group, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the trifluoromethylation of 4-iodopyridine, followed by methoxylation and reduction to introduce the methanol group . The reaction conditions often require the use of strong bases and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 3-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid, while reduction of the pyridine ring can produce 3-Methoxy-2-(trifluoromethyl)piperidine-4-methanol.

Scientific Research Applications

3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both the methoxy and methanol groups, along with the trifluoromethyl group, allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-14-6-5(4-13)2-3-12-7(6)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWANITLQHBCEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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